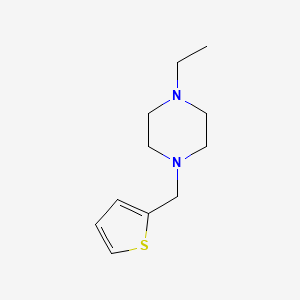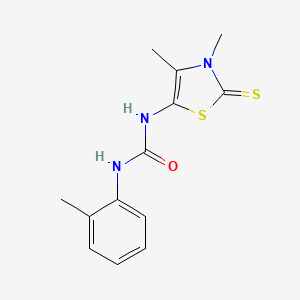
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea, also known as DMTU, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
作用機序
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea exerts its effects by inhibiting the activity of nitric oxide synthase (NOS), which is an enzyme that produces nitric oxide (NO). NO is a signaling molecule that plays a role in various physiological processes, including vasodilation, neurotransmission, and immune response. By inhibiting NOS, N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea reduces the production of NO, leading to its various physiological effects.
Biochemical and Physiological Effects
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea has been shown to have various biochemical and physiological effects. In plants, N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea increases photosynthesis, enhances stress tolerance, and improves growth and yield. In animals, N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea in lab experiments is its ability to inhibit NOS specifically, allowing researchers to study the effects of NO on various physiological processes. However, one limitation is that N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea may have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea. In the field of agriculture, further studies are needed to determine the optimal dosage and application methods for enhancing plant growth and yield. In the field of medicine, more research is needed to determine the potential therapeutic applications of N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea, including its effects on various neurological disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea in both plants and animals.
Conclusion
In conclusion, N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. Its ability to inhibit NOS specifically makes it a valuable tool for studying the effects of NO on various physiological processes. While further research is needed to determine its optimal dosage and application methods, N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea has the potential to be a valuable tool for enhancing plant growth and yield and for developing new therapies for various neurological disorders.
合成法
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea can be synthesized through a multi-step process involving the reaction of 2-amino-4,5-dimethylthiazole with carbon disulfide to form 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile. This intermediate is then reacted with 2-methylphenyl isocyanate to form N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea.
科学的研究の応用
N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea has been studied for its potential applications in various scientific fields. In the field of agriculture, N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea has been shown to improve plant growth and yield by increasing photosynthesis and enhancing stress tolerance. In the field of medicine, N-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-N'-(2-methylphenyl)urea has been studied for its potential anti-inflammatory, antioxidant, and neuroprotective effects.
特性
IUPAC Name |
1-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-8-6-4-5-7-10(8)14-12(17)15-11-9(2)16(3)13(18)19-11/h4-7H,1-3H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNKUYDJLKEMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(N(C(=S)S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)-1-(2-methylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687402.png)
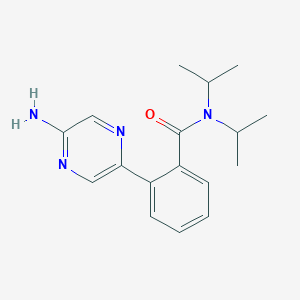

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]cyclohexanecarboxamide](/img/structure/B5687417.png)
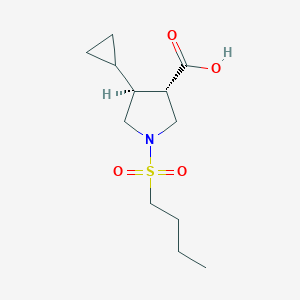

![(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5687442.png)
![1-cyclohexyl-3-cyclopropyl-5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5687447.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B5687462.png)
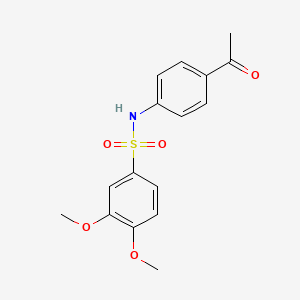
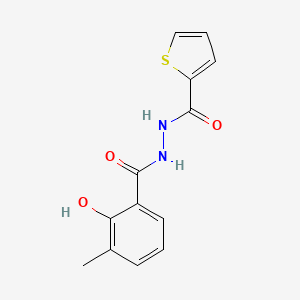
![4-[(diisopropylamino)carbonyl]benzoic acid](/img/structure/B5687489.png)

